Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate
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Overview
Description
Scientific Research Applications
Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate has several applications in scientific research:
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
b. brucei , suggesting that it may affect pathways related to this organism.
Pharmacokinetics
It is mentioned that the compound has improved metabolic stability , which could impact its bioavailability.
Result of Action
b. brucei , suggesting that it may have antitrypanosomal effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate typically involves the reaction of diethyl malonate with 2,3,4-trifluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like toluene . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A key intermediate in organic synthesis, known for its versatility in forming carbon-carbon bonds.
Diethyl {[(3-chloro-4-fluorophenyl)amino]methylene}malonate: Similar structure with different substituents, leading to variations in reactivity and applications.
Uniqueness
Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications where specific reactivity patterns are required .
Properties
IUPAC Name |
diethyl 2-[(2,3,4-trifluoroanilino)methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4/c1-3-21-13(19)8(14(20)22-4-2)7-18-10-6-5-9(15)11(16)12(10)17/h5-7,18H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWGDSAIUPPJIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159868 |
Source
|
Record name | 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100501-60-8 |
Source
|
Record name | 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100501-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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